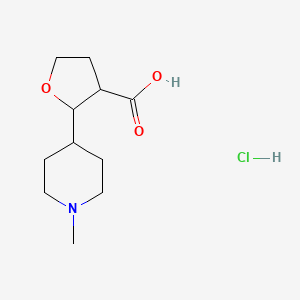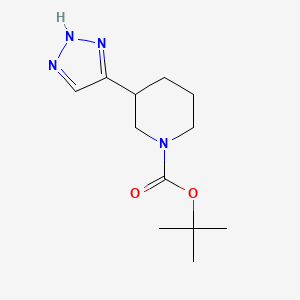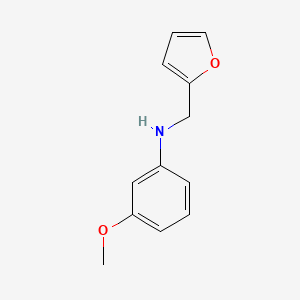
2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H20ClNO3 and a molecular weight of 249.74 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride typically involves the reaction of 1-methylpiperidine with oxolane-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)tetrahydrofuran-3-carboxylic acid hydrochloride
- 2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid
Uniqueness
2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H20ClNO3 |
|---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-12-5-2-8(3-6-12)10-9(11(13)14)4-7-15-10;/h8-10H,2-7H2,1H3,(H,13,14);1H |
InChI Key |
AQLFASZDMRZRHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2C(CCO2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13215942.png)
![tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13215946.png)
![tert-Butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13215956.png)




![4-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-ol](/img/structure/B13215988.png)


![2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13215999.png)
![[1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride](/img/structure/B13216004.png)


